molecular formula C8H11ClN2O2S B13017055 6-chloro-N,N,5-trimethylpyridine-3-sulfonamide

6-chloro-N,N,5-trimethylpyridine-3-sulfonamide

Cat. No.: B13017055
M. Wt: 234.70 g/mol
InChI Key: CPCYQTTYGRYVAK-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-chloro-N,N,5-trimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-N,N,5-trimethylpyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-chloro-N,N,5-trimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity . This mechanism is similar to that of other sulfonamide compounds used as antibacterial agents.

Comparison with Similar Compounds

6-chloro-N,N,5-trimethylpyridine-3-sulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

6-chloro-N,N,5-trimethylpyridine-3-sulfonamide

InChI

InChI=1S/C8H11ClN2O2S/c1-6-4-7(5-10-8(6)9)14(12,13)11(2)3/h4-5H,1-3H3

InChI Key

CPCYQTTYGRYVAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)N(C)C

Origin of Product

United States

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